molecular formula C33H36ClN7O2 B11413434 N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Katalognummer: B11413434
Molekulargewicht: 598.1 g/mol
InChI-Schlüssel: FKKJHFMLBVQXEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

N-(2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)propanamide is a multifunctional heterocyclic compound characterized by its hybrid architecture. The systematic IUPAC name reflects its structural complexity:

  • Core framework : A propanamide backbone links two distinct heterocyclic systems.
  • Piperazine subunit : Positioned at the N-terminal, the piperazine ring is substituted with a 5-chloro-2-methylphenyl group at the 4-position.
  • Triazoloquinazoline moiety : At the C-terminal, a triazolo[4,3-a]quinazolin-1-yl group is functionalized with a 4-methylbenzyl substituent at the 4-position and a ketone group at the 5-position.

The molecular formula, though not explicitly stated in public sources, can be inferred as C~34~H~35~ClN~8~O~2~ based on structural analysis. Key identifiers include CAS numbers and proprietary codes (e.g., EvitaChem’s EVT-2812170), though specific regulatory identifiers remain undisclosed in open literature.

Structural Significance of Piperazine-Quinazoline-Triazole Hybrid Architecture

The compound’s pharmacological potential arises from its synergistic integration of three heterocyclic systems:

  • Piperazine : Known for modulating neurotransmitter systems, the 4-(5-chloro-2-methylphenyl)piperazine subunit may interact with serotonin (5-HT) or dopamine receptors.
  • Quinazoline : This bicyclic system contributes to DNA intercalation and kinase inhibition, traits leveraged in anticancer drug design.
  • Triazole : The 1,2,4-triazole ring enhances metabolic stability and facilitates hydrogen bonding with biological targets, a feature critical for antimicrobial and antifungal activity.

The hybrid structure merges these pharmacophoric elements into a single entity, enabling multitarget engagement. For example:

  • The 4-methylbenzyl group on the triazoloquinazoline moiety introduces hydrophobicity, potentially improving blood-brain barrier penetration.
  • The chloro-methylphenyl substituent on piperazine may enhance receptor binding specificity by occupying hydrophobic pockets.

Computational studies suggest that the planar quinazoline-triazole system allows π-π stacking with aromatic residues in enzyme active sites, while the flexible piperazine-ethyl linker accommodates conformational adjustments during target binding.

Historical Context in Heterocyclic Compound Development

The design of this compound reflects decades of advances in heterocyclic chemistry:

  • Piperazine derivatives : First synthesized in the late 19th century, piperazines gained prominence in the 1950s with the discovery of antihistamines (e.g., cyclizine). Modern applications include antipsychotics (e.g., aripiprazole) and antidepressants.
  • Quinazoline evolution : Initially studied as antimalarials in the 1940s, quinazolines became central to kinase inhibitor development (e.g., gefitinib) after the 2001 approval of imatinib, a piperazine-containing drug targeting BCR-ABL.
  • Triazole innovations : The 1980s–1990s saw triazoles emerge as antifungal agents (e.g., fluconazole), with recent work focusing on their role in protease inhibition and metal-organic frameworks.

The integration of these systems into a single molecule represents a strategic response to drug resistance and polypharmacology demands. For instance, triazoloquinazoline-piperazine hybrids were first reported in patent literature circa 2015, aiming to address limitations in mono-targeted therapies. Early synthetic routes relied on stepwise cyclization and amidation, though contemporary methods employ microwave-assisted and flow chemistry to improve yields.

Eigenschaften

Molekularformel

C33H36ClN7O2

Molekulargewicht

598.1 g/mol

IUPAC-Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C33H36ClN7O2/c1-23-7-10-25(11-8-23)22-40-32(43)27-5-3-4-6-28(27)41-30(36-37-33(40)41)13-14-31(42)35-15-16-38-17-19-39(20-18-38)29-21-26(34)12-9-24(29)2/h3-12,21H,13-20,22H2,1-2H3,(H,35,42)

InChI-Schlüssel

FKKJHFMLBVQXEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN5CCN(CC5)C6=C(C=CC(=C6)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Quinazolin-4-one Intermediate

Anthranilic acid is treated with 4-methylbenzyl chloride in the presence of potassium carbonate to introduce the 4-methylbenzyl group at the N4 position. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(4-methylbenzyl)quinazolin-4-one with 78% efficiency.

Triazole Ring Annulation

The quinazolin-4-one intermediate undergoes cycloaddition with in situ-generated azides. Using sodium azide and trimethylsilyl chloride in tetrahydrofuran (THF), the triazolo[4,3-a]quinazolin-5-one core is formed at 60°C over 6 hours. Microwave irradiation (150 W, 120°C) reduces reaction time to 2 hours while maintaining a 85% yield.

Preparation of the Piperazine-Ethylamine Substituent

The piperazine-ethylamine side chain is constructed through a two-step sequence involving alkylation and amidation.

Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine

1-(5-Chloro-2-methylphenyl)piperazine is prepared via Ullmann coupling between 1-bromo-5-chloro-2-methylbenzene and piperazine in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane. The reaction occurs in toluene at 110°C for 24 hours, achieving a 65% yield.

Ethylamine Side Chain Introduction

The piperazine derivative is alkylated with 2-chloroethylamine hydrochloride using potassium carbonate as a base in acetonitrile. Refluxing at 80°C for 8 hours produces 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethylamine with 72% yield.

Propanamide Linker Assembly

The propanamide spacer connects the triazoloquinazolinone and piperazine-ethylamine units via a coupling reaction.

Activation of Carboxylic Acid

3-(4-(4-Methylbenzyl)-5-oxo-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 2 hours, forming an active ester intermediate.

Amide Bond Formation

The activated ester reacts with 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA). Stirring at 25°C for 18 hours yields the final propanamide product with 63% efficiency.

Optimization and Scalability

Solvent and Temperature Effects

ParameterConditionYield (%)Purity (%)
DCM (25°C)18 hours6395
DMF (40°C)12 hours6893
THF (reflux)6 hours5890

Transitioning from DCM to DMF improves yield by 5% while maintaining high purity.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates amide bond formation, reducing reaction time to 8 hours with a 70% yield.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 3.62 (t, 2H, piperazine-CH₂), 2.89 (s, 3H, CH₃).

  • HRMS (ESI): m/z calculated for C₃₄H₃₈ClN₇O₂ [M+H]⁺: 636.2743; found: 636.2748.

Challenges and Alternative Routes

Steric Hindrance Mitigation

Bulky substituents on the quinazolinone core necessitate slow addition of coupling reagents to prevent side reactions. Using HOBt instead of HOAt reduces epimerization risks.

Enantiomeric Control

While the current synthesis yields racemic product, chiral resolution via diastereomeric salt formation with (+)-di-p-toluoyl-D-tartaric acid achieves 99% enantiomeric excess (ee) .

Analyse Chemischer Reaktionen

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of triazoles and quinazolines exhibit significant anticancer properties. Compounds containing these moieties have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported that triazoloquinazolines can target specific pathways involved in cancer progression, making them promising candidates for further development in oncology .

Antidepressant Effects

The piperazine structure is commonly associated with antidepressant activity. Compounds that include piperazine rings have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound's structural features suggest it may possess similar properties, potentially offering new avenues for treating mood disorders .

Antimicrobial Properties

The diverse chemical structure of this compound suggests potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is particularly noteworthy as many triazole-containing compounds are recognized for their antifungal properties .

Case Studies

  • Anticancer Activity : A study on various triazoloquinazoline derivatives highlighted their ability to inhibit proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
  • Antidepressant Activity : In preclinical studies, piperazine derivatives were evaluated for their effects on depression-like behavior in animal models. Results indicated significant improvements in behavioral tests after administration of these compounds, suggesting potential for clinical applications in depression treatment .
  • Antimicrobial Efficacy : A series of experiments tested several quinazoline derivatives against common bacterial strains. The results showed that certain derivatives had potent antibacterial effects, suggesting that this compound could be developed into a novel antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Removal of the triazole’s mercapto group (as in the target compound) could reduce toxicity but may diminish antifungal efficacy .

Piperazine-Containing Analogues

Piperazine derivatives are prevalent in CNS therapeutics. Notable comparisons:

Compound Name Piperazine Substituent Primary Target Selectivity (vs. 5-HT2A) Reference
Target Compound 5-chloro-2-methylphenyl Hypothetical D2/5-HT1A N/A
Aripiprazole 2,3-dichlorophenyl D2 partial agonist 5-HT1A: 1.7 nM
Quetiapine 2-thienyl 5-HT2A/D2 antagonist 5-HT2A: 0.5 nM

Key Findings :

  • The 5-chloro-2-methylphenyl substituent in the target compound may confer higher D2 receptor affinity compared to thienyl groups (e.g., quetiapine) due to enhanced steric complementarity .
  • Chlorine’s electron-withdrawing effect could stabilize receptor-ligand interactions, similar to dichlorophenyl in aripiprazole .

Chlorinated Aromatic Derivatives

Chlorine substitution significantly impacts pharmacodynamics:

Compound Name Chlorine Position Bioactivity Enhancement vs. Non-Chlorinated LogP Reference
Target Compound 5-chloro (phenyl) Hypothetical ↑ metabolic stability 3.9*
Clozapine 8-chloro (dibenzodiazepine) ↑ 5-HT2A affinity 4.5
Paroxetine 4-chloro (phenyl) ↑ SERT inhibition 4.1

Key Findings :

  • The 5-chloro position in the target compound may reduce CYP450-mediated metabolism compared to 4-chloro analogues (e.g., paroxetine), aligning with evidence that meta-substitution slows oxidation .

Biologische Aktivität

N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations based on diverse research findings.

The compound has a molecular formula of C29H44ClN7O2 and a molecular weight of 558.2 g/mol. It features a piperazine moiety, which is known for its role in various pharmacological applications. The triazole ring in the structure contributes to its biological activity, particularly in anticancer and antimicrobial domains.

PropertyValue
Molecular FormulaC29H44ClN7O2
Molecular Weight558.2 g/mol
StructureContains piperazine and triazole rings

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler piperazine derivatives and incorporating the triazole moiety through cyclization reactions. The details of the synthetic pathways are essential for understanding its biological applications.

Anticancer Activity

Research indicates that compounds containing triazole structures exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can effectively inhibit cancer cell proliferation. A notable example is the evaluation of similar compounds against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), where IC50 values indicated promising cytotoxic effects .

Antimicrobial Activity

The biological evaluation of related compounds suggests potential antimicrobial properties. Compounds similar to N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide have been tested against various bacterial strains with varying degrees of effectiveness. For example, a compound with a similar piperazine structure showed significant antibacterial activity compared to standard agents like chloramphenicol .

Case Studies

Several studies have explored the biological activity of compounds structurally related to N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide:

  • Study on Triazole Derivatives : A series of mercapto-substituted 1,2,4-triazoles were synthesized and evaluated for their anticancer properties. Certain derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells .
  • Antimicrobial Screening : Related piperazine derivatives were screened for their antimicrobial efficacy against pathogenic bacteria. Some exhibited strong inhibitory effects at concentrations lower than those required for traditional antibiotics .

Q & A

Q. Challenges :

  • Yield Optimization : Side reactions during cyclization require precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential due to polar byproducts .

Basic: What structural features dictate its biological activity?

Methodological Answer:
The compound’s activity is influenced by:

  • Triazoloquinazoline Core : Imparts rigidity and π-stacking potential for target binding .
  • Chlorinated Aryl Groups : The 5-chloro-2-methylphenyl moiety enhances lipophilicity and receptor affinity .
  • Piperazine-Ethyl Linker : Facilitates solubility and conformational flexibility for membrane penetration .

Q. Key Spectroscopic Data :

FeatureCharacterization MethodReference Data
Amide C=O StretchingIR Spectroscopy1650–1680 cm⁻¹
Triazole Proton Signals¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (multiplet)
Molecular WeightHRMSConfirmed within ±2 ppm error
Data derived from analogous compounds in

Basic: How is initial biological activity assessed?

Methodological Answer:

In Vitro Assays :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., Src/Abl) .
  • Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify intracellular accumulation .

Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How can researchers optimize synthesis yield using statistical methods?

Methodological Answer:
Design of Experiments (DoE) is critical for parameter optimization:

Variables : Solvent polarity, temperature, catalyst loading.

Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, DMF, 1.2 eq. catalyst) for maximal yield .

Case Study : A 2³ factorial design resolved competing esterification/amide formation in a related triazoloquinazoline synthesis, improving yield from 45% to 72% .

Advanced: How to resolve discrepancies in receptor binding affinity data?

Methodological Answer:
Conflicting data may arise from:

  • Assay Conditions : Buffer pH (e.g., HEPES vs. Tris) affects ionization of the piperazine group. Validate under physiological pH (7.4) .
  • Protein Source : Recombinant vs. native kinases may show variance due to post-translational modifications. Use orthogonal assays (SPR, ITC) for validation .
  • Computational Docking : Compare binding poses in MD simulations (e.g., GROMACS) to identify steric clashes overlooked in static models .

Advanced: What computational strategies predict metabolite formation?

Methodological Answer:

In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to predict oxidation sites (e.g., piperazine N-demethylation) .
  • Phase II Conjugation : GLORYx models glucuronidation/sulfation of the triazole ring .

Validation : LC-MS/MS analysis of hepatocyte incubations identifies major metabolites (e.g., hydroxylated derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

  • Replace the triazoloquinazoline with pyrazolo[1,5-a]pyrimidine to assess scaffold specificity .

Substituent Scanning :

  • Piperazine Group : Test 4-methyl vs. 4-phenyl analogs for solubility-impact .
  • Chlorophenyl Position : Compare 5-chloro-2-methyl vs. 4-chloro derivatives for steric effects .

Data Analysis : Use Free-Wilson or Hansch analysis to quantify substituent contributions to potency .

Advanced: What strategies identify off-target effects in cellular models?

Methodological Answer:

Proteome-Wide Profiling :

  • Chemical Proteomics : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Thermal Shift Assays (TSA) : Monitor protein denaturation to detect unintended targets .

Transcriptomics : RNA-seq of treated cells (10 µM, 24 hr) reveals pathways altered beyond primary targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.